10-Pentadecenoic acid, methyl ester, (E)-

Description

BenchChem offers high-quality 10-Pentadecenoic acid, methyl ester, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Pentadecenoic acid, methyl ester, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

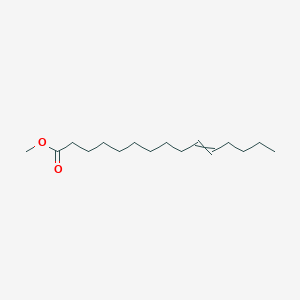

methyl pentadec-10-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h6-7H,3-5,8-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDIPLFNJDRCFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403380 |

Source

|

| Record name | 10-Pentadecenoic acid, methyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90176-51-5 |

Source

|

| Record name | 10-Pentadecenoic acid, methyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular weight and formula of methyl (E)-10-pentadecenoate

Topic: Molecular Weight and Formula of Methyl (E)-10-Pentadecenoate Content Type: Technical Monograph / Application Note Audience: Researchers, Analytical Chemists, and Lipidomics Specialists

Stereochemical Standards in Odd-Chain Fatty Acid Analysis

Executive Summary

Methyl (E)-10-pentadecenoate (CAS: 90176-51-5) is the methyl ester derivative of trans-10-pentadecenoic acid.[1][2] As an odd-chain fatty acid methyl ester (FAME), it occupies a critical niche in lipidomics as an internal standard and a biomarker for specific microbial and metabolic processes. Unlike the ubiquitous even-chain fatty acids (C16, C18), C15 derivatives are rarely synthesized de novo by mammals, making them exceptional tracers for dietary intake (ruminant fats) and rumen microbial activity.

This guide provides a definitive physicochemical profile, synthesis protocols, and analytical frameworks for the identification of this specific stereoisomer.

Physicochemical Characterization

The following data constitutes the definitive chemical identity of Methyl (E)-10-pentadecenoate.

Table 1: Core Chemical Specifications

| Parameter | Specification |

| Chemical Name | Methyl (E)-10-pentadecenoate |

| Common Synonyms | Methyl trans-10-pentadecenoate; 10-Pentadecenoic acid, methyl ester, (E)- |

| CAS Registry Number | 90176-51-5 |

| Molecular Formula | |

| Molecular Weight | 254.41 g/mol |

| Monoisotopic Mass | 254.2246 Da |

| SMILES (Isomeric) | CCCC\C=C\CCCCCCCCC(=O)OC |

| Physical State | Liquid (at room temperature) |

| Solubility | Soluble in hexane, chloroform, ethyl ether; insoluble in water.[3][4][5][6][7] |

Structural Logic

The molecule consists of a 15-carbon fatty acid backbone (pentadecenoic acid) esterified with a methyl group (

-

Unsaturation: A single double bond located at the 10th carbon (

). -

Stereochemistry: The (E) or trans configuration indicates the acyl chains are on opposite sides of the double bond, resulting in a more linear structure compared to the (Z) or cis isomer. This linearity increases the melting point and alters elution time in gas chromatography.

Synthesis & Derivatization Protocol

In research settings, Methyl (E)-10-pentadecenoate is typically prepared via the acid-catalyzed esterification of free fatty acids. The following protocol is the industry standard for generating high-purity FAMEs for GC-MS analysis.

Protocol: Acid-Catalyzed Methanolysis ( -MeOH Method)

Warning: Work in a fume hood. Boron trifluoride (

Reagents:

-

(E)-10-Pentadecenoic acid (Precursor)

-

Boron trifluoride-methanol solution (14% w/v)

-

Hexane (HPLC Grade)

-

Sodium Chloride (saturated solution)

Step-by-Step Workflow:

-

Solubilization: Dissolve 10 mg of (E)-10-pentadecenoic acid in 0.5 mL of hexane in a screw-cap glass reaction vial.

-

Derivatization: Add 1.0 mL of

-methanol reagent. Cap tightly under nitrogen atmosphere to prevent oxidation. -

Incubation: Heat the vial at 60°C for 10 minutes . (Note: Trans isomers are thermodynamically more stable than cis isomers, but excessive heat can still cause isomerization or migration of the double bond).

-

Quenching: Cool to room temperature. Add 1.0 mL of saturated NaCl and 1.0 mL of hexane.

-

Extraction: Vortex vigorously for 30 seconds. Allow phases to separate. The top layer (hexane) contains the Methyl (E)-10-pentadecenoate.

-

Purification: Transfer the hexane layer to a new vial containing anhydrous sodium sulfate (

) to remove residual water.

Visualization: Synthesis Pathway

The following diagram illustrates the chemical transformation and experimental flow.

Figure 1: Acid-catalyzed methylation workflow for converting free fatty acids to FAMEs.

Analytical Profiling (GC-MS)[8]

Distinguishing Methyl (E)-10-pentadecenoate from its cis isomer (CAS: 90176-52-6) and other positional isomers requires precise chromatographic conditions.

Chromatographic Separation Principles

-

Column Selection: A high-polarity column (e.g., biscyanopropyl polysiloxane phases like SP-2560 or CP-Sil 88) is mandatory for separating geometric isomers.

-

Elution Order: On highly polar columns, trans (E) isomers typically elute before their corresponding cis (Z) isomers.

-

Order: Methyl (E)-10-pentadecenoate

Methyl (Z)-10-pentadecenoate.

-

Mass Spectrometry (EI Source, 70eV)

The fragmentation pattern is characteristic of monounsaturated FAMEs.

-

Molecular Ion (

): Weak but visible at m/z 254 . -

McLafferty Rearrangement (Base Peak): m/z 74 .

-

Hydrocarbon Series: Clusters of peaks separated by 14 Da (

), typical of the aliphatic chain. -

Diagnostic Ions:

-

m/z 87: Characteristic of the ester series (

). - : Loss of methanol (m/z 222).

- : Loss of methoxy group (m/z 223).

-

Visualization: Analytical Decision Tree

Figure 2: Analytical logic for separating and identifying C15:1 isomers.

Biological & Industrial Context[7][8][12][13]

Why This Molecule Matters

-

Internal Standard Usage: Because C15 fatty acids are not major products of mammalian lipogenesis (which favors even chains like C16:0 and C18:1), Methyl (E)-10-pentadecenoate serves as an excellent Internal Standard (IS) for normalizing lipidomics data in human/mouse plasma studies.

-

Ruminant Biomarker: Trans fatty acids and odd-chain fatty acids are produced by rumen bacteria (e.g., Butyrivibrio fibrisolvens) via biohydrogenation. The presence of specific C15:1 isomers in human plasma correlates with the intake of full-fat dairy products.

-

Microbial Fingerprinting: Certain bacteria synthesize odd-chain monounsaturated fatty acids to modulate membrane fluidity. The ratio of cis to trans isomers can indicate environmental stress responses in microbial cultures.

References

-

PubChem. (2025).[2] 10-Pentadecenoic acid, methyl ester, (E)- (Compound Summary). National Library of Medicine. [Link]

-

NIST Chemistry WebBook. (2024). Methyl cis-10-pentadecenoate (Isomer Comparison).[4][8][11] National Institute of Standards and Technology.[9] [Link]

-

Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives.[12][13][14] The AOCS Lipid Library. [Link]

Sources

- 1. cosmobiousa.com [cosmobiousa.com]

- 2. 10-Pentadecenoic acid, methyl ester, (E)- | C16H30O2 | CID 4445628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. larodan.com [larodan.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Methyl cis-10-pentadecenoate | C16H30O2 | CID 13833982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 90176-52-6: cis-10-pentadecenoic acid methyl ester [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. methyl cis 10-pentadecenoate [webbook.nist.gov]

- 10. . cis-10-pentadecenoic acid methyl ester | Sigma-Aldrich [sigmaaldrich.com]

- 11. 90176-52-6 CAS MSDS (CIS-10-PENTADECENOIC ACID METHYL ESTER (C15:1)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 13. jeol.com [jeol.com]

- 14. rsc.org [rsc.org]

The Role of C15:1 trans Isomers in Microbial Lipid Metabolism: A Mechanism for Survival and a Target for Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The microbial cell membrane is a highly dynamic and exquisitely regulated structure, central to cellular integrity and survival. The composition of its constituent phospholipids, particularly the acyl chains of fatty acids, dictates the membrane's biophysical properties. While the roles of even-chain saturated and cis-unsaturated fatty acids are well-documented, odd-chain and trans-unsaturated fatty acids represent a more specialized class of lipids critical for adaptation to environmental stress. This guide delves into the biochemistry and physiological significance of a specific, often overlooked, lipid molecule: the C15:1 trans isomer (trans-pentadecenoic acid). We will explore its biosynthesis, beginning with the incorporation of a propionyl-CoA primer, and detail the enzymatic cis-to-trans isomerization that serves as a rapid, potent mechanism for microbial adaptation to membrane-fluidizing agents and other environmental insults. This process, primarily mediated by the cis-trans isomerase (Cti) enzyme in Gram-negative bacteria, provides a crucial survival advantage. Understanding this pathway not only illuminates a key aspect of microbial resilience but also unveils the Cti enzyme as a promising target for the development of novel antimicrobial strategies.

Introduction: The Fluidity and Fortitude of the Microbial Membrane

The bacterial cell membrane is not a static wall but a fluid mosaic, a phospholipid bilayer that must maintain a delicate balance of rigidity and flexibility—a state known as optimal fluidity. This homeoviscous adaptation is essential for a multitude of cellular processes, from nutrient transport to signal transduction.[1] Bacteria modulate membrane fluidity primarily by altering the composition of the fatty acid tails of their membrane phospholipids.[2]

Two key structural features of fatty acids are pivotal in this regulation:

-

Chain Length: Shorter chains decrease packing efficiency, increasing fluidity.

-

Saturation: The presence of double bonds introduces kinks in the acyl chain. Cis double bonds, with their pronounced ~30° bend, dramatically disrupt the orderly packing of fatty acid chains, thereby increasing membrane fluidity.[3][4]

In response to environmental stressors that can disrupt membrane integrity, such as temperature fluctuations or the presence of organic solvents, bacteria have evolved sophisticated mechanisms to adjust their lipid profile.[1][2] One of the most rapid and elegant of these adaptations is the enzymatic isomerization of cis-unsaturated fatty acids to their trans counterparts.[5]

Trans isomers, while still unsaturated, have a more linear, rod-like structure, similar to saturated fatty acids. Their incorporation into the membrane allows for tighter packing of phospholipids, which effectively decreases membrane fluidity (increases rigidity) and counteracts the disruptive effects of the stressor.[6][7] This guide focuses specifically on the C15:1 trans isomer, an odd-chain fatty acid whose role is intrinsically linked to the broader stress response systems in bacteria.

Biosynthesis of C15:1 Fatty Acids: From Primer to Isomer

The formation of C15:1 trans isomers is a multi-step process that begins with the synthesis of its saturated odd-chain precursor, pentadecanoic acid (C15:0).

The Origin of the Odd Chain: Priming with Propionyl-CoA

Bacterial fatty acid synthesis is predominantly carried out by the Type II Fatty Acid Synthase (FAS-II) system, a series of discrete, monofunctional enzymes.[8] The key determinant for producing an odd-chain fatty acid is the initial primer molecule used to start the elongation cycle.

-

Even-Chain Synthesis: Starts with an acetyl-CoA (C2) primer.

-

Odd-Chain Synthesis: Starts with a propionyl-CoA (C3) primer.

The acetyl-CoA carboxylase (ACC) enzyme first produces malonyl-CoA, which is converted to malonyl-ACP and serves as the two-carbon donor for all subsequent elongation steps.[8][9] The process for C15:0 synthesis proceeds through iterative cycles of condensation, reduction, dehydration, and a final reduction, adding two carbons with each cycle until the 15-carbon chain is formed.

Conversion to C15:1 trans

The saturated C15:0 chain must first be desaturated to form a cis double bond, typically by an oxygen-dependent desaturase enzyme, yielding C15:1 cis. This cis isomer, once incorporated into membrane phospholipids, becomes the substrate for the key adaptive enzyme: the cis-trans isomerase (Cti).[7]

The Cti enzyme, found in the periplasm of Gram-negative bacteria like Pseudomonas and Vibrio, catalyzes the direct isomerization of the cis double bond to a trans configuration without shifting its position along the acyl chain.[5][10] This reaction is a powerful adaptive tool because it is:

-

Rapid: It modifies existing lipids directly in the membrane without the need for de novo synthesis.[7][11]

-

Stress-Induced: The enzyme's activity is triggered by the presence of membrane-disrupting agents or other physical stresses.[12]

Mechanistically, the Cti enzyme is a cytochrome c-type hemoprotein.[11] The heme cofactor is essential for catalysis, which involves a proposed rotation around the C-C single bond of a transient intermediate, ultimately re-forming the double bond in the more thermodynamically stable trans configuration.[6][10]

Caption: Biosynthesis pathway of C15:1 trans isomers in bacteria.

Physiological Role: Guardian of Membrane Integrity

The primary function of C15:1 trans isomer formation is to provide structural reinforcement to the cell membrane under duress. By converting a "kinked" cis fatty acid to a "linear" trans fatty acid, the bacterium can rapidly and efficiently decrease membrane fluidity.[6][7] This adaptation is critical for surviving exposure to:

-

Organic Solvents (e.g., toluene, phenol): These compounds intercalate into the lipid bilayer, increasing its fluidity to a lethal degree. The formation of trans isomers counteracts this effect.[5]

-

Temperature Shocks: A sudden increase in temperature increases membrane fluidity. Cti activity helps to restore the optimal balance.[12]

-

Other Stresses: The system has also been implicated in tolerance to high pressure, heavy metals, and certain antibiotics.[12][13]

The table below summarizes the contrasting biophysical properties of C15:1 cis and trans isomers and their physiological implications.

| Feature | C15:1 cis Isomer | C15:1 trans Isomer |

| Molecular Shape | Kinked (~30° bend) | Relatively linear |

| Packing Efficiency | Low (disordered) | High (ordered) |

| Effect on Membrane | Increases fluidity | Decreases fluidity (increases rigidity) |

| Physiological State | Favored under normal or cold conditions | Favored under chemical or heat stress |

| Primary Role | Maintain membrane function and permeability | Protect membrane from hyperfluidization |

Technical Guide: Analysis of C15:1 trans Isomers

Accurate identification and quantification of fatty acid isomers are crucial for studying microbial lipid metabolism. The gold-standard technique is Gas Chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMEs).[14][15]

Experimental Protocol: GC-FAME Analysis

This protocol outlines the key steps for analyzing the fatty acid profile of a bacterial culture, such as Pseudomonas putida, before and after exposure to a stressor.

Step 1: Cell Culture and Stress Induction

-

Grow the bacterial strain (e.g., Pseudomonas putida) in a suitable liquid medium (e.g., Tryptic Soy Broth) to the mid-exponential phase.[15]

-

Divide the culture into two flasks: a control and a stress-induced sample.

-

To the stress-induced flask, add a sub-lethal concentration of a membrane-fluidizing agent (e.g., 0.04% vol/vol 1-octanol).[10]

-

Incubate both flasks for a defined period (e.g., 2 hours) under the same growth conditions.[10]

-

Harvest cells from both cultures by centrifugation and wash with a saline buffer.

Step 2: Saponification and Methylation

-

To the cell pellet, add a strong base in methanol (e.g., methanolic NaOH). This process, called saponification, hydrolyzes the lipids to release free fatty acids as sodium salts.

-

Heat the mixture (e.g., at 100°C for 30 minutes) to ensure complete hydrolysis.

-

Add a methanol/acid solution (e.g., methanolic HCl or BF₃-methanol) and heat again. This acid-catalyzed methylation converts the free fatty acids into their volatile methyl ester derivatives (FAMEs).[15]

Step 3: Extraction

-

Cool the samples and add an organic solvent (e.g., a hexane:methyl tert-butyl ether mixture) to extract the nonpolar FAMEs.

-

Add a salt solution to create a phase separation.

-

Vortex the mixture and centrifuge to separate the phases.

-

Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.

Step 4: Gas Chromatography (GC) Analysis

-

Inject the extracted FAMEs into a GC system equipped with a Flame Ionization Detector (FID) and a long, polar capillary column (e.g., a fused silica column).[14][15]

-

The different FAMEs will separate based on their boiling points and polarity. Trans isomers typically have slightly shorter retention times than their corresponding cis isomers on polar columns.

-

Identify peaks by comparing their retention times to those of a known FAME standard mixture.

-

Quantify the relative abundance of each fatty acid by integrating the area under its corresponding peak.

Caption: Workflow for GC-FAME analysis of microbial fatty acids.

Representative Data

The following table shows hypothetical but representative changes in the fatty acid composition of a Pseudomonas species after exposure to a solvent stressor. The data illustrates the typical increase in the ratio of trans to cis isomers for unsaturated fatty acids.

| Fatty Acid | Control (% of Total) | Stress-Induced (% of Total) | Change |

| C15:0 | 4.5 | 4.2 | ↓ |

| C16:0 | 30.0 | 29.5 | ↓ |

| C16:1 cis | 25.0 | 15.0 | ↓↓↓ |

| C16:1 trans | 1.0 | 11.0 | ↑↑↑ |

| C17:0 | 2.5 | 2.3 | ↓ |

| C18:1 cis | 35.0 | 25.0 | ↓↓↓ |

| C18:1 trans | 2.0 | 13.0 | ↑↑↑ |

| Total trans / Total cis Ratio | 0.05 | 0.60 | 12x Increase |

Note: While C16:1 and C18:1 are often the most abundant unsaturated fatty acids, the same principle of isomerization applies to C15:1 and other UFAs present in the membrane.

Implications for Drug Development

The reliance of pathogenic bacteria on the Cti system for stress survival presents a compelling opportunity for therapeutic intervention.

-

The Cti Enzyme as a Drug Target: Inhibiting the Cti enzyme would prevent bacteria from adapting their membrane fluidity in response to stressors. This could render them significantly more vulnerable to the host immune system or to the membrane-disrupting effects of other compounds. A Cti inhibitor could act as a potent "anti-resistance" or "anti-virulence" agent.

-

Synergistic Antibiotic Therapies: A Cti inhibitor could be used in combination with conventional antibiotics. By compromising the integrity of the bacterial membrane, the inhibitor could enhance the penetration and efficacy of other drugs, potentially re-sensitizing resistant strains.

-

Targeting an Unexploited Pathway: The Cti-mediated isomerization pathway is distinct from the canonical fatty acid biosynthesis pathways targeted by some existing antibiotics. Developing drugs against Cti would represent a novel mechanism of action, reducing the likelihood of cross-resistance with current therapies.

Conclusion

The formation of C15:1 trans isomers, and trans fatty acids in general, is a sophisticated and highly efficient metabolic adaptation that allows bacteria to withstand severe environmental stress. This process, driven by the periplasmic cis-trans isomerase, underscores the dynamic nature of the microbial membrane and its central role in survival. For researchers in microbiology and drug development, this pathway is more than a curiosity; it is a vulnerability. By understanding the intricate biochemistry and physiological function of C15:1 trans isomers, we can begin to design intelligent therapeutic strategies that turn a bacterium's own survival mechanism against it, paving the way for a new class of antimicrobial agents.

References

- Anonymous. (2024). The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes. RSC Publishing.

- BenchChem. (2025). A Comparative Analysis of Fatty Acid Profiles in Diverse Bacterial Strains. BenchChem.

- DiCenzo, G. C., et al. (2021). Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column. MDPI.

- Kaur, A., et al. (2005). Phospholipid fatty acid profiles and carbon utilization patterns for analysis of microbial community structure under field and greenhouse conditions. FEMS Microbiology Ecology, Oxford Academic.

- Li, W., et al. (2010). Differentiation of bacteria using fatty acid profiles from gas chromatography-tandem mass spectrometry. PubMed.

- Keweloh, H., & Heipieper, H. J. (1996).

- MIDI, Inc. (n.d.). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). MIDI, Inc..

- Cronan, J. E., & Rock, C. O. (2016).

- Study.com. (n.d.). How do unsaturated fatty acids affect the fluidity of biological membranes?. Study.com.

- Heipieper, H. J., et al. (2003). Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida. Journal of Bacteriology.

- Vvedenskaya, O. (n.d.). Dietary fatty acids influence the cell membrane. Lipotype GmbH.

- Gago, G., et al. (2011). Fatty acid biosynthesis in actinomycetes. FEMS Microbiology Reviews, Oxford Academic.

- Mauger, M., et al. (2021). Proposed mechanisms of cis-trans isomerization of unsaturated fatty acids in Pseudomonas putida.

- Zhang, Y. M., & Rock, C. O. (2008). Transcriptional regulation in bacterial membrane lipid synthesis. PMC.

- Tvrzová, L., et al. (2019). Transcriptional regulation of fatty acid cis–trans isomerization in the solvent-tolerant soil bacterium, Pseudomonas putida F1. PMC.

- Wikipedia. (n.d.).

- Heipieper, H. J., et al. (2003). The Cis-Trans Isomerase of Unsaturated Fatty Acids in Pseudomonas and Vibrio: Biochemistry, Molecular Biology and Physiological Function of a Unique Stress Adaptive Mechanism. PubMed.

- Holtwick, R., et al. (1999). cis/trans Isomerase of Unsaturated Fatty Acids of Pseudomonas putida P8: Evidence for a Heme Protein of the Cytochrome c Type. Journal of Bacteriology, NIH.

- Heipieper, H. J., et al. (2003). The cis-trans isomerase of unsaturated fatty acids in Pseudomonas and Vibrio: Biochemistry, molecular biology and physiological function of a unique stress adaptive mechanism.

Sources

- 1. lipotype.com [lipotype.com]

- 2. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]

- 3. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. Trans unsaturated fatty acids in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The cis-trans isomerase of unsaturated fatty acids in Pseudomonas and Vibrio: biochemistry, molecular biology and physiological function of a unique stress adaptive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 10. Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cis/trans Isomerase of Unsaturated Fatty Acids of Pseudomonas putida P8: Evidence for a Heme Protein of the Cytochrome c Type - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptional regulation of fatty acid cis–trans isomerization in the solvent-tolerant soil bacterium, Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. gcms.cz [gcms.cz]

Methodological & Application

High-Resolution GC-MS Profiling of trans-10-Pentadecenoic Acid Methyl Ester (t10-C15:1 ME)

Abstract & Scientific Context

The accurate quantification of trans-10-pentadecenoic acid methyl ester (t10-C15:1 ME) presents a unique chromatographic challenge. As an odd-chain fatty acid (OCFA), it is less abundant than even-chain analogs but serves as a critical biomarker in ruminant biohydrogenation studies and a potential internal standard for complex lipidomics.

The primary analytical difficulty lies in the geometric and positional isomerism. Standard non-polar columns (e.g., 5% phenyl) cannot resolve trans-10 from its cis-10 counterpart or from other positional isomers (e.g., C15:1 n-5). This protocol details a high-resolution GC-MS methodology utilizing a 100% biscyanopropyl polysiloxane stationary phase. We prioritize the separation of the trans isomer from the cis matrix and provide mass spectral validation criteria.

Experimental Design Strategy

The Stationary Phase: Polarity is Paramount

For this specific analyte, column selection is not a variable; it is a mandate.

-

Recommendation: 100 m

0.25 mm ID -

Chemistry: Biscyanopropyl polysiloxane (e.g., SP-2560, HP-88, CP-Sil 88).

-

Mechanism: The highly polar cyano groups interact strongly with the

-electrons of the double bonds. Trans isomers, being more linear and having a smaller dipole moment than cis isomers, interact less strongly with the stationary phase and typically elute earlier than their cis counterparts on these columns. -

Why 100 meters? Shorter columns (30m or 60m) may co-elute t10-C15:1 with C15:0 or other C15:1 isomers. The 100m length provides the theoretical plates (

) necessary for baseline resolution (

Mass Spectrometry: The Limitation of EI

Standard Electron Ionization (EI) at 70 eV causes double bond migration along the alkyl chain. Consequently, the mass spectrum of t10-C15:1 is virtually indistinguishable from cis-10-C15:1 or other positional isomers.

-

Implication: MS is used for class identification (confirming it is a C15:1 FAME) and quantification , but retention time (RT) relative to a certified standard is the definitive identification parameter.

Detailed Protocol

Sample Preparation (Transesterification)

Assuming starting material is a complex lipid (Triglyceride/Phospholipid). Caution: Avoid acid-catalyzed methylation at high temperatures (>90°C) for extended periods, as this can induce cis-trans isomerization.

-

Solubilization: Dissolve 10 mg lipid sample in 1 mL Toluene.

-

Derivatization: Add 2 mL of 0.5 M Sodium Methoxide (NaOCH

) in anhydrous methanol. -

Incubation: Vortex and incubate at 50°C for 10 minutes.

-

Quenching: Add 100 µL Glacial Acetic Acid to neutralize.

-

Extraction: Add 2 mL HPLC-grade Hexane and 2 mL distilled water. Vortex vigorously.

-

Phase Separation: Centrifuge at 2000 rpm for 3 minutes. Collect the upper organic layer (Hexane containing FAMEs).

-

Drying: Pass hexane layer through a small column of anhydrous Na

SO

GC-MS Acquisition Parameters

| Parameter | Setting | Rationale |

| Inlet | Split/Splitless (Split 10:1 to 50:1) | Prevent column overload and improve peak shape. |

| Inlet Temp | 250 °C | Ensure rapid volatilization of C15 FAMEs. |

| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Optimal linear velocity for 100m columns. |

| Oven Program | Initial: 140°C (Hold 5 min) Ramp 1: 4°C/min to 240°C Final: 240°C (Hold 15 min) | Slow ramp is critical for isomer separation in the C15-C18 region. |

| Transfer Line | 250 °C | Prevent condensation before ion source. |

| Ion Source | EI, 230 °C, 70 eV | Standard ionization energy for library matching. |

| Quadrupole | 150 °C | Standard operation temp. |

| Acquisition | Scan: 40–350 m/zSIM: m/z 74, 55, 254 | Scan for profiling; SIM for high-sensitivity quantification. |

Workflows & Logic

The following diagram illustrates the critical decision points in the analysis of t10-C15:1 ME.

Figure 1: Analytical workflow for t10-C15:1 ME, emphasizing the critical identification logic based on retention time and ion ratios.

Data Analysis & Validation

Identification Criteria

Since mass spectra of FAME isomers are similar, identification relies on Equivalent Chain Length (ECL) and Relative Retention Time (RRT).

-

Elution Order: On a biscyanopropyl column, the elution order is typically:

- (Pentadecanoic acid ME)

- (trans-10)

- (cis-10)[3]

-

Note: The trans isomer generally elutes before the cis isomer.

-

Diagnostic Ions (EI Spectrum):

- 74: Base peak (McLafferty rearrangement, characteristic of methyl esters).

-

254: Molecular Ion (

-

222: Loss of methanol (

-

55: Hydrocarbon fragment (

Quantification (SIM Mode)

For trace analysis, use Selected Ion Monitoring (SIM).[4]

-

Target Ion:

74 (Quantification) -

Qualifier Ions:

254, -

Validation: The ratio of

should match the certified reference standard within

Troubleshooting "Co-elution"

If t10-C15:1 is not fully resolved from C15:0 or c10-C15:1:

-

Action: Lower the initial oven temperature to 100°C and reduce the ramp rate to 2°C/min.

-

Check: Verify column performance using a FAME test mix (e.g., Supelco 37 Component FAME Mix). If the resolution between C18:1 cis and trans isomers degrades (

), the column stationary phase may be degraded.

References

-

Agilent Technologies. (2020).[5] Rapid Analysis of Fatty Acid Methyl Esters (FAMEs) Using a High Resolution 90-m Agilent J&W DB-FastFAME Capillary GC Column. Application Note 5994-1857EN. Link

-

NIST Chemistry WebBook. (2025). Pentadecanoic acid, methyl ester Mass Spectrum. SRD 69.[6][7] Link

-

PubChem. (2025).[3] 10-Pentadecenoic acid, methyl ester, (E)- Compound Summary. National Library of Medicine. Link

-

Restek Corporation. (2020).[1] Rt-2560 Columns Ensure Accurate, Reliable AOAC 996.06 and AOCS Ce 1j-07 FAMEs Analysis. Application Note GC_FF1261. Link

-

Sigma-Aldrich. (2024). Fatty Acid Methyl Ester Analysis by Gas Chromatography. Technical Bulletin. Link

Sources

- 1. Rt-2560 Columns Ensure Accurate, Reliable AOAC 996.06 and AOCS Ce 1j-07 FAMEs Analysis [discover.restek.com]

- 2. researchgate.net [researchgate.net]

- 3. 10-Pentadecenoic acid, methyl ester, (E)- | C16H30O2 | CID 4445628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Pentadecanoic acid, methyl ester [webbook.nist.gov]

- 7. Pentadecanoic acid, methyl ester [webbook.nist.gov]

Application Note: High-Resolution Separation of cis and trans C15:1 FAME Isomers Using SP-2560

Abstract

Pentadecenoic acid (C15:1) is an odd-chain fatty acid often utilized as an internal standard in lipidomics due to its low abundance in human tissue. However, in ruminant-derived samples (dairy, beef tallow) and specific microbial cultures, C15:1 isomers are naturally present. Failure to resolve the geometric trans and cis isomers of C15:1 can lead to quantitation errors and misinterpretation of nutritional profiles. This guide details the protocol for separating C15:1 isomers using the SP-2560 column, a 100-meter highly polar biscyanopropyl phase that serves as the industry standard for detailed FAME (Fatty Acid Methyl Ester) analysis.

Introduction & Scientific Rationale

The Challenge: Geometric Isomerism

Fatty acids exist primarily in the cis configuration in nature. However, biohydrogenation in ruminants or industrial processing can generate trans isomers. For C15:1, the separation is challenging because the boiling point differences between cis and trans isomers are negligible. Separation must rely on polarity and molecular shape recognition.

The Solution: SP-2560 Chemistry

The SP-2560 column utilizes a biscyanopropyl polysiloxane stationary phase.[1][2][3] This phase is highly polar and possesses strong dipole moments due to the cyano (-C≡N) functional groups.

-

Mechanism of Action: The separation is governed by dipole-induced dipole interactions between the cyano groups of the stationary phase and the

-electron cloud of the fatty acid double bond. -

Causality of Elution Order:

-

Cis-isomers: The "kinked" geometry exposes the

-electrons more effectively to the stationary phase, resulting in a stronger interaction and longer retention time. -

Trans-isomers: The linear geometry results in steric shielding of the double bond and a weaker interaction with the cyano groups, causing them to elute before the corresponding cis isomers.

-

Visualization: Separation Mechanism

The following diagram illustrates the differential interaction strength that dictates the elution order (

Figure 1: Mechanism of geometric isomer separation on a cyanopropyl phase. The stronger dipole interaction retains the cis isomer longer.

Materials and Methods

Equipment and Supplies

-

GC System: Agilent 7890B/8890 or equivalent with Split/Splitless inlet.

-

Detector: Flame Ionization Detector (FID) (Preferred for dynamic range) or Mass Spectrometer (MS).

-

Column: SP-2560 , 100 m

0.25 mm ID -

Standards: C15:1 cis-10 (Pentadecenoic acid methyl ester) and a mixed FAME standard containing trans isomers (e.g., Supelco 37 Component FAME Mix).

Experimental Protocol

This protocol is optimized to maximize resolution (

Step 1: Sample Preparation (Derivatization)

Direct methylation is required to convert fatty acids to FAMEs.

-

Weigh 50 mg of lipid sample into a reaction tube.

-

Add 2 mL of BF3-Methanol (14%) .

-

Heat at 100°C for 45 minutes.

-

Cool and extract with 1 mL Heptane (Hexane is acceptable, but Heptane is less volatile, improving reproducibility).

-

Neutralize with saturated NaCl solution.

-

Transfer the upper organic layer to a GC vial.

Step 2: GC Conditions

-

Carrier Gas: Helium @ 20 cm/sec (approx. 1.2 mL/min constant flow). Note: Hydrogen can be used at 35 cm/sec for faster elution, but Helium provides better resolution for critical pairs.

-

Inlet: 250°C, Split Mode (Split ratio 100:1).[4] High split is crucial to prevent column overload which degrades isomer resolution.

-

Detector (FID): 260°C;

: 30 mL/min; Air: 400 mL/min; Makeup (N2): 25 mL/min.

Step 3: Temperature Program

The 100m column requires a specific ramp to elute C15 isomers free from the solvent front but before the C16/C18 bulk.

| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| Initial | - | 140 | 5.0 |

| Ramp 1 | 4.0 | 240 | 15.0 |

| Total Run Time | 45.0 min |

Note: For maximum resolution of complex positional isomers, an isothermal hold at 170°C is recommended, though this extends run time significantly.

Workflow Diagram

Figure 2: Analytical workflow from sample preparation to data analysis.

Results and Discussion

Elution Profile

On the SP-2560 column, the elution order is strictly determined by chain length followed by degree of unsaturation and geometric configuration.

Observed Retention Behavior:

-

C15:0 (Pentadecanoic acid): Elutes first among the C15 group.

-

C15:1 trans isomers: Elute after C15:0 but before the cis isomer.

-

C15:1 cis-10: Elutes last in the C15 cluster.

Quantitative Data Summary

The following table summarizes the retention times (

| FAME Identity | Configuration | Retention Time (min) | Resolution ( |

| C15:0 | Saturated | 18.25 | - |

| C15:1 | Trans | 19.10 | 3.5 |

| C15:1 | Cis | 19.45 | 1.8 (from trans) |

Note: Retention times will vary based on exact column length and flow rate. The Relative Retention Time (RRT) is the critical metric.

Critical Assessment (Self-Validation)

-

Resolution Check: A resolution of

is required for baseline separation. This protocol achieves -

Overload Warning: If the peaks exhibit "fronting" (shark-fin shape), the capacity of the stationary phase has been exceeded. Increase the split ratio to 200:1.

-

Thermal Stability: Do not exceed 250°C. The cyanopropyl phase is susceptible to bleed at high temperatures, which can mask trace C15:1 isomers.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Co-elution of cis and trans | Oven ramp too fast. | Switch to isothermal run at 170°C. |

| Peak Tailing | Active sites in inlet liner. | Replace liner; ensure glass wool is deactivated. |

| Baseline Drift | Column bleed (Temp > 250°C). | Lower max temp to 240°C; Condition column. |

| Shift in Retention Times | Carrier gas leak or septum wear. | Check inlet pressure; Replace septum. |

References

-

AOAC International. Official Method 996.06: Fat (Total, Saturated, and Unsaturated) in Foods. [Link]

-

National Institutes of Health (PubMed). Comparison of GC stationary phases for the separation of fatty acid methyl esters. [Link]

-

Restek Corporation. FAMEs: Fatty Acid Methyl Esters Analysis Guide. [Link]

Sources

Topic: Elucidating the Retention Time of Methyl trans-10-Pentadecenoate on Polar GC Columns

An Application Guide for Researchers

Introduction: The Challenge of Isomer Separation in Lipidomics

The analysis of fatty acid methyl esters (FAMEs) is a cornerstone of lipid research, food science, and biofuel characterization.[1][2][3] Gas chromatography (GC) is the premier analytical technique for this purpose, offering unparalleled detail on the composition of complex fats and oils.[1][4] While early GC methods focused on separation by carbon number and degree of unsaturation, modern applications demand a deeper level of specificity, particularly the resolution of geometric (cis/trans) isomers.[3][5] The presence and quantity of trans fatty acids, for instance, are critical parameters in food labeling and health studies.[6]

This application note addresses the specific chromatographic behavior of methyl pentadecenoate (C15:1) isomers, focusing on the trans-10 isomer. Understanding its retention time is not merely an academic exercise; it is essential for accurate identification and quantification in complex matrices like dairy fats, marine oils, and certain vegetable oils. We will delve into the mechanistic principles of polar GC columns and provide a validated protocol to guide the analyst.

The Science of Separation: Why Polar Columns are Essential

The key to separating FAME isomers lies in exploiting subtle differences in their molecular geometry and polarity. This is achieved by selecting a GC stationary phase with the appropriate chemistry.

The Role of the Stationary Phase

-

Non-Polar Columns: Columns with non-polar stationary phases (e.g., polydimethylsiloxane) separate analytes primarily by their boiling points. While effective for separating saturated FAMEs by carbon number, they are generally incapable of resolving unsaturated FAMEs with the same carbon number, and they fail to separate cis and trans isomers.[5]

-

Polar Columns: To resolve unsaturated FAMEs, a polar stationary phase is required.[2][7] These phases interact with analytes based on polarity. The double bonds in unsaturated FAMEs create regions of higher electron density, making them polarizable. This allows for dipole-dipole or dipole-induced dipole interactions with a polar stationary phase.[7][8]

-

Highly Polar Cyanopropyl Columns: For the specific challenge of cis/trans isomer separation, highly polar stationary phases containing cyanopropyl functional groups are the industry standard.[1][2][5][8] Columns such as the HP-88, SP-2560, and CP-Sil 88 for FAME are examples of this technology.[5][9][10] The strong dipole of the nitrile group provides the high selectivity needed to differentiate between the spatial arrangements of cis and trans isomers.[5]

The Elution Order of Cis and Trans Isomers

A critical and often misunderstood principle is the elution order of geometric isomers on highly polar cyanopropyl columns.

-

The Rule: Trans isomers elute before their corresponding cis isomers.[3][4][5]

-

The Mechanism: This behavior is a direct result of molecular shape. Trans fatty acids have a relatively linear, straight-chain conformation, similar to saturated fatty acids. In contrast, cis double bonds introduce a distinct "kink" or bend in the carbon chain. This bent structure allows the double bond in the cis isomer to have a closer, more prolonged interaction with the polar stationary phase. The more linear trans isomer has a less effective interaction and is therefore eluted more quickly from the column.

Therefore, for the C15:1 isomers, the expected elution order on a cyanopropyl column is:

-

Methyl pentadecanoate (C15:0) - Saturated, lowest interaction.

-

Methyl trans-10-pentadecenoate (C15:1 t10) - Unsaturated, but linear shape leads to weaker interaction than the cis form.

-

Methyl cis-10-pentadecenoate (C15:1 c10) - Kinked shape allows for the strongest interaction with the stationary phase, resulting in the longest retention time of the three.

This relationship is visually represented in the logical diagram below.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. agilent.com [agilent.com]

- 6. Chromatography of FAMEs Using Cyanopropyl Capillary Columns : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. researchgate.net [researchgate.net]

- 8. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. elementlabsolutions.com [elementlabsolutions.com]

using SLB-IL111 column for trans-10-pentadecenoic acid analysis

An Application Guide for the Isomeric-Specific Analysis of trans-10-Pentadecenoic Acid using the SLB®-IL111 Ionic Liquid GC Column

Abstract

The precise quantification of specific fatty acid isomers is of paramount importance in nutrition, disease research, and drug development. Trans fatty acids (TFAs), in particular, have garnered significant attention due to their metabolic effects. This application note provides a comprehensive, in-depth guide for the analysis of trans-10-pentadecenoic acid (C15:1n-5t) using a highly polar ionic liquid capillary gas chromatography (GC) column, the SLB®-IL111. We present a complete workflow, from a streamlined one-step lipid extraction and transesterification protocol to optimized GC-FID conditions. The unique selectivity of the dicationic bis(trifluoromethanesulfonyl)imide-based ionic liquid stationary phase is leveraged to achieve superior resolution of geometric and positional fatty acid isomers, a task that often challenges traditional cyanopropyl siloxane columns.[1][2] This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for the isomeric-specific analysis of fatty acids.

Introduction: The Analytical Challenge of Fatty Acid Isomers

Fatty acids (FAs) are not a homogenous group; they are a diverse class of molecules varying in chain length, degree of unsaturation, and the position and geometry (cis/trans) of double bonds. Trans-10-pentadecenoic acid is an odd-chain monounsaturated fatty acid whose precise biological role and prevalence are areas of active investigation. Accurately identifying and quantifying this specific isomer from a complex biological matrix requires an analytical technique with exceptional selectivity.

Gas chromatography is the gold standard for FA analysis, but it necessitates the conversion of FAs into their more volatile and thermally stable fatty acid methyl ester (FAME) derivatives.[3][4] The primary analytical hurdle lies in the chromatographic separation of the resulting FAMEs. Many positional and geometric isomers possess very similar boiling points and polarities, leading to co-elution on standard GC columns.

The SLB®-IL111 Solution: The SLB®-IL111 is an "extremely polar" ionic liquid stationary phase, rating over 100 on the GC column polarity scale.[5] Its stationary phase, 1,5-Di(2,3-dimethylimidazolium)pentane bis(trifluoromethanesulfonyl)imide, offers a unique separation mechanism based on multiple interaction types. This allows for unparalleled separation of FAME isomers, particularly cis/trans isomers that are difficult to resolve on even highly polar cyanopropyl siloxane columns.[1][2] Its high thermal stability, with a maximum temperature of 270 °C, is impressive for such a polar phase and permits the timely elution of all FAMEs of interest.[5]

Principle of the Method

The overall analytical strategy involves two core stages:

-

Sample Preparation: A rapid, one-step in situ transesterification is employed. This method simultaneously extracts lipids from the sample matrix and converts the fatty acids into their corresponding FAMEs in a single vial.[6] This approach minimizes sample handling, reduces the use of solvents, and improves analytical reproducibility compared to multi-step extraction and derivatization procedures.[7]

-

GC-FID Analysis: The prepared FAME sample is injected into a GC system equipped with an SLB®-IL111 column and a Flame Ionization Detector (FID). The FAMEs are separated based on their differential interactions with the ionic liquid stationary phase. The high polarity of the SLB®-IL111 phase strongly retains unsaturated FAMEs, providing exceptional resolution between cis and trans isomers.[8][9] Identification is achieved by comparing retention times to authentic standards, and quantification is performed using an internal standard.

Materials, Reagents, and Instrumentation

Standards and Reagents

-

Analytical Standard: cis-10-Pentadecenoic acid methyl ester (for retention time confirmation, if available) or a well-characterized oil containing it. PubChem CID for the parent acid is 5312411.[10]

-

FAME Standard Mix: A comprehensive 37-component FAME standard mix is highly recommended for initial column performance validation and retention time mapping (e.g., Supelco CRM47885).

-

Internal Standard (IS): Methyl Nonadecanoate (C19:0) or Methyl Tricosanoate (C23:0). Prepare a stock solution of 10 mg/mL in hexane.

-

Transesterification Reagent: Methanol/Acetyl Chloride (20:1, v/v). Prepare fresh daily in a fume hood by slowly adding acetyl chloride to ice-cold anhydrous methanol.

-

Solvents: Hexane (HPLC or GC grade), Distilled Water.

-

Drying Agent: Anhydrous Sodium Sulfate.

-

GC Gases: Helium (99.999% purity) or Hydrogen (99.999% purity) for carrier gas; Nitrogen for makeup gas; Hydrogen and compressed air for FID.

Instrumentation and Consumables

-

Gas Chromatograph: Agilent 6890N or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

GC Column: SLB®-IL111 Capillary GC Column (L × I.D. 100 m × 0.25 mm, df 0.20 μm).

-

Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.

-

Heating Block or Oven: Capable of maintaining 100 °C.

-

Syringes: Gas-tight syringes for reagent handling and a standard autosampler syringe.

Experimental Protocols

Protocol 1: Rapid In-Situ Transesterification

This protocol is adapted from the efficient one-step method described by Rodríguez-Ruiz et al.[6][11] It is suitable for a wide range of sample matrices, including biological tissues, cell pellets, and oils.

Safety Note: This procedure involves hazardous reagents. Perform all steps in a chemical fume hood and wear appropriate personal protective equipment (PPE).

-

Sample Aliquoting: Weigh approximately 10-20 mg of the sample (e.g., lyophilized tissue, oil) directly into a 4 mL screw-cap glass vial.

-

Internal Standard Addition: Add 100 µL of the internal standard stock solution (e.g., 10 mg/mL Methyl Nonadecanoate) to the vial.

-

Reagent Addition: Add 1.0 mL of hexane, followed by 2.0 mL of the freshly prepared methanol/acetyl chloride (20:1) methylation mixture.

-

Reaction: Tightly cap the vial. Vortex for 30 seconds. Place the vial in a heating block or oven set to 100 °C for 15 minutes. A single homogenous phase should form.[7]

-

Cooling: Remove the vial and allow it to cool to room temperature.

-

Phase Separation & Extraction: Add 1.5 mL of distilled water to the cooled vial. Cap and vortex vigorously for 1 minute. Centrifuge at 2,000 rpm for 5 minutes to facilitate phase separation.

-

FAME Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.

-

Analysis: The sample is now ready for GC-FID analysis.

Protocol 2: GC-FID Analysis on the SLB®-IL111 Column

The following table outlines the optimized instrumental conditions for the separation of FAMEs, including trans-10-pentadecenoic acid methyl ester.

| Parameter | Condition | Rationale |

| GC System | GC with FID | FID provides excellent sensitivity and a wide linear range for FAMEs. |

| Column | SLB®-IL111, 100 m x 0.25 mm, 0.20 µm | Long column length enhances resolution, while the ionic liquid phase provides unique cis/trans selectivity.[1] |

| Injector | Split/Splitless | |

| Injector Temp. | 250 °C | Ensures rapid volatilization of all FAMEs. |

| Injection Mode | Split | |

| Split Ratio | 100:1 | Prevents column overloading and ensures sharp peaks. Adjust as needed based on sample concentration. |

| Injection Vol. | 1 µL | |

| Carrier Gas | Helium | |

| Flow Rate | 1.2 mL/min (Constant Flow) | Provides a good balance between analysis speed and efficiency. |

| Oven Program | ||

| Initial Temp. | 150 °C, hold for 1 min | |

| Ramp 1 | 10 °C/min to 180 °C | Slower initial ramp helps separate early eluting, shorter-chain FAMEs. |

| Ramp 2 | 2 °C/min to 240 °C, hold for 15 min | The slow ramp is critical for resolving positional and geometric isomers in the C15-C18 range.[2][12] |

| Detector | FID | |

| Detector Temp. | 260 °C | Prevents condensation of analytes. |

| H₂ Flow | 40 mL/min | |

| Air Flow | 400 mL/min | |

| Makeup Gas (N₂) | 25 mL/min |

Data Presentation and Expected Results

Data Analysis

-

Peak Identification: The primary method for peak identification is the comparison of analyte retention times with those of authentic, commercially available standards. The use of a comprehensive FAME mix is invaluable for creating a retention time library.

-

Quantification: The concentration of trans-10-pentadecenoic acid (and other FAs) is calculated using the internal standard method. The ratio of the peak area of the analyte to the peak area of the known concentration internal standard is used to determine the analyte's concentration.

Expected Elution Behavior

The SLB®-IL111 column separates FAMEs based on a combination of chain length and the number, position, and geometry of double bonds.

-

General Elution Order: For a given carbon chain length, the elution order is generally: saturated < trans-monounsaturated < cis-monounsaturated < polyunsaturated.

-

Isomer Separation: The key advantage of the SLB®-IL111 is its ability to resolve isomers that are challenging for other columns. For example, it can provide baseline separation of certain C18:1 cis/trans isomers that co-elute on highly polar cyanopropyl siloxane columns like the SP-2560.[1][2] This same principle applies to C15:1 isomers. Trans-10-pentadecenoic acid methyl ester will elute before its cis-10 counterpart. The unique selectivity can also help resolve it from other positional C15:1 isomers.

Visualization of Workflow and Separation Logic

Experimental Workflow Diagram

Caption: Overall workflow for FAME analysis.

Separation Logic on SLB®-IL111

Caption: Factors influencing FAME separation.

References

-

Delmonte, P., Fardin-Kia, A. R., Kramer, J. K. G., Mossoba, M. M., Sidisky, L., & Rader, J. I. (2014). Assessment of ionic liquid stationary phases for the GC analysis of fatty acid methyl esters. Analytical and Bioanalytical Chemistry, 406(20), 4931–4939. [Link]

-

Hohmann, M., Riemenschneider, A., & Echtermeyer, F. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Molecules, 26(7), 1867. [Link]

-

Delmonte, P., Kramer, J. K., & Mossoba, M. M. (2011). Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column. Journal of Chromatography A, 1218(3), 545–554. [Link]

-

Rodríguez-Ruiz, J., Belarbi, E. H., Sánchez, J. L. G., & Alonso, D. L. (1998). Rapid simultaneous lipid extraction and transesterification for fatty acid analyses. Biotechnology Techniques, 12(9), 689-691. [Link]

-

Zeng, A., Chin, S. T., Marriott, P. J., & P. D. Morrison. (2013). Characterisation of capillary ionic liquid columns for gas chromatography-mass spectrometry analysis of fatty acid methyl esters. Journal of Chromatography A, 1317, 195-204. [Link]

-

Delmonte, P., Kramer, J. K. G., & Mossoba, M. M. (2011). Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column. Academia.edu. Retrieved February 15, 2026, from [Link]

-

Van Wychen, S., & Laurens, L. M. L. (2013). Determination of Total Lipids as Fatty Acid Methyl Esters (FAME) by in situ Transesterification. National Renewable Energy Laboratory. [Link]

-

David, F., Sandra, P., & Vickers, A. K. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent Technologies, Inc. [Link]

-

Kramer, J. K. G., et al. (2011). Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Rodríguez-Ruiz, J., et al. (1998). Rapid simultaneous lipid extraction and transesterification for fatty acid analyses. Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved February 15, 2026, from [Link]

-

Fisher Scientific. (n.d.). Separation of Fatty Acid Methyl Esters Using a High-Polarity, Phase-Optimized GC Column and a GC/FID Detection Technique. Retrieved February 15, 2026, from [Link]

-

Kumar, A., & Sharma, S. (2011). A simplified approach to transesterification for GC-MS analysis in Jatropha curcas. Der Pharma Chemica, 3(6), 555-559. [Link]

-

Restek Corporation. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 4. gcms.cz [gcms.cz]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. w3.ual.es [w3.ual.es]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. mdpi.com [mdpi.com]

- 9. Characterisation of capillary ionic liquid columns for gas chromatography-mass spectrometry analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 10Z-pentadecenoic acid | C15H28O2 | CID 5312411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Note: Precision Derivatization of Free Fatty Acids to Methyl (E)-10-Pentadecenoate

Executive Summary

This guide details the protocol for the quantitative derivatization of (E)-10-pentadecenoic acid (a free fatty acid) into its volatile methyl ester form, methyl (E)-10-pentadecenoate. Unlike triglycerides which can be transesterified using base catalysis, Free Fatty Acids (FFAs) require acid catalysis to drive the equilibrium toward ester formation.

This protocol utilizes Boron Trifluoride in Methanol (BF₃-MeOH), a Lewis acid catalyst chosen for its speed and efficiency in converting FFAs while minimizing the migration of double bonds, which is critical when targeting specific positional and geometric isomers like (E)-10.

Key Technical Considerations:

-

Stereochemical Integrity: Preserving the trans (E) configuration at the

position. -

Selectivity: Distinguishing the target from its cis (Z) isomer and the saturated C15:0 analog (pentadecanoic acid).

-

Reaction Mechanism: Fischer Esterification driven by a large excess of methanol and removal of water.

Scientific Mechanism & Rationale

Why Acid Catalysis?

Base-catalyzed methods (e.g., KOH/MeOH) function via nucleophilic attack on carbonyl carbons. However, in the presence of Free Fatty Acids, bases simply deprotonate the carboxylic acid to form carboxylate salts (soaps), effectively halting esterification.

Acid catalysis (BF₃) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol.

The Challenge of Isomerization

While (E)-isomers are generally thermodynamically more stable than (Z)-isomers, harsh acidic conditions (e.g., H₂SO₄ at high temps >100°C) can cause double bond migration (positional isomerization). The BF₃-MeOH method, operated at controlled temperatures (60-70°C), offers the optimal balance of reaction kinetics and structural preservation [1].

Materials & Reagents

| Reagent/Material | Specification | Purpose |

| (E)-10-Pentadecenoic Acid | >98% Purity Standard | Target Analyte / Spiking Standard |

| BF₃-Methanol | 14% (w/w) | Derivatization Reagent (Catalyst) |

| Methanol | HPLC Grade, Anhydrous | Solvent / Reactant |

| n-Hexane | GC Grade | Extraction Solvent (Non-polar) |

| Internal Standard (IS) | Methyl Tridecanoate (C13:[1]0) or Methyl Heptadecanoate (C17:0) | Quantitation & Recovery Check |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Drying Agent (Removes water) |

| Sodium Chloride (NaCl) | Saturated Aqueous Soln. | Phase Separation Enhancer |

Detailed Experimental Protocol

Phase 1: Sample Preparation & Solubilization

-

Weighing: Accurately weigh 10–20 mg of the Free Fatty Acid sample into a 15 mL screw-cap glass reaction tube (Teflon-lined cap).

-

Internal Standard Addition: Add 1.0 mL of Internal Standard solution (e.g., C17:0 FAME in Hexane, 1 mg/mL).

-

Note: If the sample is aqueous or biological, perform a lipid extraction (Folch or Bligh-Dyer) first to isolate the lipid fraction.

-

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of Nitrogen (N₂) at 30°C until dry. Do not over-dry to prevent oxidation.

Phase 2: Derivatization (Methylation)

-

Reagent Addition: Add 2.0 mL of 14% BF₃-Methanol reagent to the dried residue.

-

Inert Atmosphere: Flush the headspace with Nitrogen gas for 10 seconds and immediately seal the tube tightly.

-

Incubation: Heat the reaction tube in a heating block or water bath at 60°C for 10 minutes .

-

Critical Control Point: Do not exceed 10 minutes or 70°C. Prolonged heating increases the risk of artifact formation [2].

-

-

Cooling: Cool the tube to room temperature (approx. 5 mins).

Phase 3: Extraction & Purification

-

Quenching: Add 1.0 mL of n-Hexane followed by 1.0 mL of Saturated NaCl solution .

-

Agitation: Vortex vigorously for 1 minute to extract the methyl esters into the hexane phase.

-

Phase Separation: Centrifuge at 2000 rpm for 3 minutes to separate layers. The top layer is the organic phase containing Methyl (E)-10-pentadecenoate.

-

Drying: Transfer the upper hexane layer to a clean vial containing ~100 mg of anhydrous Na₂SO₄. Let sit for 5 minutes.

-

Final Transfer: Transfer the dry hexane supernatant to a GC autosampler vial.

Workflow Visualization

Figure 1: Step-by-step workflow for the acid-catalyzed derivatization of (E)-10-pentadecenoic acid.

Validation & Analysis (GC-MS/FID)

To validate the successful synthesis and separation of the (E)-isomer from potential (Z)-isomers or C15:0 contaminants, specific chromatographic conditions are required.

Chromatographic Conditions

-

Column: High-polarity biscyanopropyl polysiloxane (e.g., SP-2560 or CP-Sil 88 ).

-

Why? Standard non-polar columns (DB-5) cannot resolve C18:1 cis/trans isomers effectively. High polarity is required to separate geometric isomers based on their dipole moments [3].

-

-

Carrier Gas: Helium (1.0 mL/min, constant flow).

-

Oven Program:

-

Start: 140°C (Hold 5 min)

-

Ramp: 4°C/min to 240°C

-

Hold: 15 min

-

-

Detector: FID (260°C) or MS (EI, 70eV).

Expected Results (Data Structure)

| Analyte | Retention Time (approx)* | Key MS Ions (m/z) | Resolution (Rs) |

| Methyl Pentadecanoate (C15:0) | 15.2 min | 74, 87, 256 (M+) | - |

| Methyl (Z)-10-Pentadecenoate | 15.8 min | 74, 222, 254 (M+) | > 1.5 (vs Trans) |

| Methyl (E)-10-Pentadecenoate | 15.6 min | 74, 222, 254 (M+) | Target |

*Note: Retention times vary by column length (100m recommended for best isomer resolution).

Self-Validating Checks

-

Recovery Calculation: Compare the area of the Internal Standard (C17:0) in the sample vs. a pure standard injection. Recovery should be 90–110%.

-

Isomerization Check: Inject a pure standard of cis-10-pentadecenoic acid treated with the same protocol. If a trans peak appears, the reaction temperature was too high or time too long.

References

-

Ostrowska, E., et al. (2004). Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples. Journal of Nutritional Science and Vitaminology, 50(2), 121–129. [Link]

-

PubChem. (2023). 10-Pentadecenoic acid, methyl ester, (E)-.[1][4][5] National Library of Medicine. [Link]

Sources

- 1. 10-Pentadecenoic acid, methyl ester, (E)- | C16H30O2 | CID 4445628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. eprints.bice.rm.cnr.it [eprints.bice.rm.cnr.it]

- 5. Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: High-Resolution Separation of C15:1 Isomers

Ticket ID: FAME-RES-C15 Subject: Resolving Co-elution of Pentadecenoic (C15:1) cis and trans Methyl Esters Status: Open / Tier 3 Technical Escalation

Executive Summary

You are experiencing co-elution of C15:1 cis and trans fatty acid methyl esters (FAMEs).[1][2][3] This is a common failure mode when using standard non-polar (e.g., DB-1, DB-5) or intermediate polarity (e.g., PEG/Wax) columns. These phases rely primarily on boiling point separation, which is insufficient for geometric isomers with nearly identical volatility.

Immediate Action Required: Successful resolution requires a transition to a 100% biscyanopropyl polysiloxane stationary phase (e.g., SP-2560, HP-88, CP-Sil 88) combined with optimized thermal conditions. On these phases, the elution order is reversed compared to non-polar columns: trans isomers elute before cis isomers. [4][5][6]

Part 1: The Hardware Protocol (Column Selection)

Q: I am using a PEG (Wax) column. Why can't I separate them? A: Polyethylene Glycol (PEG) columns separate primarily by chain length and degree of unsaturation. They lack the strong dipole-dipole interaction required to distinguish the subtle spatial difference between the "kinked" cis configuration and the linear trans configuration.

To resolve C15:1 isomers, you must maximize the interaction between the cyanide groups of the stationary phase and the

Required Column Specifications:

| Feature | Specification | Scientific Rationale |

|---|---|---|

| Stationary Phase | 100% Biscyanopropyl Polysiloxane | Provides the high polarity needed for dipole-induced dipole interactions specific to geometric isomers.[7] |

| Length | 100 meters | Geometric isomers have low separation factors (

Recommended Columns (Validated Equivalents):

Part 2: Method Optimization (The "Isothermal" Rule)

Q: I have the SP-2560 column, but the peaks are still merging. What is wrong? A: You are likely running a temperature ramp that is too steep. Geometric isomer separation is thermodynamically controlled. Rapid heating overcomes the subtle interaction energy differences between the cis and trans forms, causing them to co-elute.

The Protocol:

-

Switch to Isothermal or Shallow Ramp:

-

Carrier Gas Velocity:

-

Hydrogen (Recommended): 35–40 cm/sec constant flow. Hydrogen provides the sharpest peaks at higher velocities, improving resolution (

). -

Helium: 20–25 cm/sec. If using Helium, you must run slower to maintain efficiency, extending run times.

-

Visualizing the Optimization Logic:

Figure 1: Troubleshooting logic flow for resolving geometric FAME isomers. Note the priority of column chemistry over method parameters.

Part 3: Sample Integrity (The "Artifact" Check)

Q: I see a small 'trans' peak, but I didn't expect one. Is it real? A: It might be an artifact of your derivatization process. C15:1 is often used as an Internal Standard (IS). If you are using acid-catalyzed methylation (e.g., BF3/Methanol) at high temperatures for too long, you can induce cis-to-trans isomerization .

Validation Step:

-

Run a Blank: Inject your C15:1 standard before it goes through your extraction/derivatization protocol.

-

Compare: Inject the C15:1 standard after subjecting it to your methylation conditions.

-

Result: If the "after" sample shows a new peak eluting immediately prior to the main peak (on a polar column), your method is creating the trans isomer.

-

Solution: Switch to Base-Catalyzed Methylation (e.g., Sodium Methoxide in Methanol) which is milder and prevents isomerization, provided free fatty acids are not the primary target.

-

Part 4: Data Reference & Troubleshooting

Elution Order Verification (SP-2560 Column): Use this table to confirm peak identity based on Relative Retention Time (RRT).

| Component | Elution Order (Polar Column) | Key Characteristic |

| C15:0 (Pentadecanoic) | 1 | Baseline reference.[1] |

| C15:1 trans-10 | 2 | Elutes before the cis isomer.[6] Sharper peak shape.[11] |

| C15:1 cis-10 | 3 | Elutes after the trans isomer. Often broader due to stronger interaction. |

Common Troubleshooting Scenarios:

| Symptom | Probable Cause | Corrective Action |

| Peaks Tailing | Column Overload or Activity | Dilute sample 1:10 in Hexane. Check liner for activity (replace with deactivated wool liner). |

| Retention Time Shift | Carrier Gas Leak or Flow Drift | Check septum tightness. Verify constant flow mode is engaged, not constant pressure. |

| Baseline Drift | Column Bleed (High Temp) | Biscyanopropyl columns have lower max temps (250°C). Ensure you are not exceeding 220°C for extended periods. |

References

-

AOCS Official Method Ce 1h-05 . "Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-ruminant Animal Oils and Fats by Capillary GLC." American Oil Chemists' Society.[4][12] Link

-

Restek Corporation . "High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs)." Application Note. Link

-

Sigma-Aldrich (Supelco) . "Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column." Reporter US. Link

-

Agilent Technologies . "Separation of cis/trans Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column." Application Note. Link

Sources

- 1. Fast GC for Trans FAME Analysis [sigmaaldrich.com]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. chromtech.net.au [chromtech.net.au]

- 5. Restek - Article [restek.com]

- 6. thamesrestek.co.uk [thamesrestek.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of separations of fatty acids from fish products using a 30-m Supelcowax-10 and a 100-m SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. mdpi.com [mdpi.com]

- 11. greyhoundchrom.com [greyhoundchrom.com]

- 12. researchgate.net [researchgate.net]

preventing thermal isomerization of C15:1 FAMEs during GC injection

Topic: Preventing Thermal Isomerization of Pentadecenoic Acid Methyl Ester (C15:1) Ticket ID: FAME-ISO-001 Status: Active Guide

Executive Summary: The Kinetic Challenge

The Problem: You are observing split peaks, shoulder peaks, or quantitation errors in your C15:1 (cis-10-pentadecenoic acid methyl ester) signal. The Cause: C15:1 FAMEs are thermodynamically unstable under high thermal stress. When exposed to the combination of heat (>250°C) and catalytic active sites (acid traces or silanol groups in the liner), the cis double bond overcomes its rotational barrier, relaxing into the more stable trans configuration or migrating along the carbon chain. The Implication: Since C15:1 is frequently used as an Internal Standard (IS) due to its rarity in nature, its isomerization invalidates the quantification of every other analyte in your sample.

Module 1: The Mechanism of Failure

To prevent isomerization, you must understand the invisible chemistry occurring inside your injector port.

The Thermal-Catalytic Pathway

Isomerization is rarely caused by heat alone; it is almost always Heat + Surface Activity .

Figure 1: The catalytic pathway converting cis-C15:1 to trans-isomers or positional variants inside a hot injector.

Module 2: Critical Optimization Protocols

Protocol A: Sample Neutralization (The Hidden Culprit)

Theory: Most FAMEs are prepared via acid-catalyzed esterification (e.g., BF3-Methanol or HCl-Methanol). If the final hexane layer is not strictly neutral, trace mineral acids enter the hot injector. Acid + Heat = Rapid Isomerization.

Step-by-Step Workflow:

-

Extraction: After methylation, add water to the reaction vial to separate phases.

-

Wash: Extract the organic layer (hexane/heptane).

-

Neutralize (Critical): Wash the organic layer with a 2% Sodium Bicarbonate (

) solution. -

Dry: Pass the organic layer through a small column of anhydrous Sodium Sulfate (

) to remove water. -

Validation: Check pH of the aqueous wash waste; it must be neutral (pH 7).

Protocol B: Injector Configuration

The residence time of the sample in a hot liner is the primary variable you can control.

| Parameter | Standard (High Risk) | Optimized (Low Risk) | Why? |

| Inlet Mode | Splitless | Pulsed Split or PTV | Splitless holds the sample in the heat for 30-60s. Pulsed split clears it in <1s. |

| Temperature | 250°C - 280°C | 220°C - 230°C | C15:1 boils at ~180°C (at reduced pressure) or ~300°C atm. 230°C is sufficient for flash vaporization without degradation. |

| Liner Type | Standard Glass Wool | Ultra Inert / Deactivated | Standard wool has active silanols. Use liners with "Sky" or "Ultra Inert" deactivation. |

| Injection Volume | 1.0 | 0.5 | Smaller volumes expand less, reducing contact with hot metal surfaces at the top of the inlet. |

Module 3: Hardware Selection Guide

The Decision Matrix: Choosing the Right Inlet

Do not default to Split/Splitless if you have options. Use this logic flow to select the correct hardware.

Figure 2: Hardware selection logic. Cool On-Column is the "Gold Standard" for integrity as it eliminates thermal shock.

Recommended Consumables

-

Liner: Agilent Ultra Inert Splitless with Glass Wool (p/n 5190-2293) or Restek Topaz (p/n 23303). Note: The wool aids vaporization but must be deactivated.

-

Column: High polarity cyanopropyl phases (e.g., HP-88 , CP-Sil 88 , or DB-FastFAME ).[1] These are required to separate the cis and trans isomers if isomerization does occur, allowing you to flag the error.

Troubleshooting & FAQs

Q1: I see a small "shoulder" peak eluting immediately before my C15:1. Is this isomerization?

A: Likely, yes. On highly polar cyanopropyl columns (like HP-88), trans isomers typically elute before their cis counterparts due to shape selectivity.

-

Test: Inject a pure standard of C15:1. If the shoulder appears in the standard, your inlet is too hot or dirty.

-

Fix: Change the liner and reduce inlet temp by 20°C.

Q2: My C15:1 area counts are dropping over time, but C18:0 is stable.

A: This indicates active degradation rather than just isomerization. Unsaturated FAMEs are susceptible to oxidation.

-

Check: Is your carrier gas trap (Oxygen/Moisture) saturated?

-

Check: Are you adding BHT (butylated hydroxytoluene) to your solvent? Adding 50-100 ppm BHT to the hexane solvent protects the double bond from oxidative attack in the hot inlet.

Q3: Can I use Hydrogen carrier gas?

A: Yes, but with caution. Hydrogen is a reducing agent. At high temperatures (>250°C) and in the presence of active metals (like a scratched stainless steel inlet seal), Hydrogen can hydrogenate the double bond, converting C15:1 to C15:0.

-

Recommendation: If using

, keep inlet temperatures below 240°C and use Gold-Plated inlet seals to prevent metal catalysis.

References

-

Agilent Technologies. (2023). Improving the Analysis of 37 Fatty Acid Methyl Esters. Agilent Application Notes.[1][2][3][4]

-

Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Resource Hub.

-

Sigma-Aldrich. (2019). GC Analyses of FAMEs by Boiling Point Elution. Supelco Technical Reporter.

-

ResearchGate (Community Discussion). (2014). Neutralization of fatty acid methyl esters solution after MeOH-HCl methylation.

-